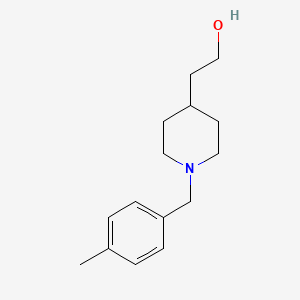

2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol

Description

2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol (CAS: 185434-50-8) is a piperidine derivative featuring a 4-methylbenzyl substituent at the piperidine nitrogen and an ethanol chain at the 4-position. It is synthesized via multi-step organic reactions, often involving nucleophilic substitution or reductive amination, as exemplified by protocols similar to those in . The compound has a purity of ≥95% and is cataloged under MFCD29993921 . Its molecular formula is C₁₅H₂₃NO, with a molecular weight of 241.35 g/mol.

Properties

IUPAC Name |

2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-13-2-4-15(5-3-13)12-16-9-6-14(7-10-16)8-11-17/h2-5,14,17H,6-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFCWCYOLNKGKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC(CC2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve high-throughput platforms to synthesize and screen a combinatorial library of piperidine derivatives .

Chemical Reactions Analysis

2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol, commonly referred to as a piperidine derivative, has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies that highlight its significance in different domains.

Neuropharmacology

Research indicates that piperidine derivatives, including this compound, exhibit potential as neuropharmacological agents. They may act as modulators of neurotransmitter systems, particularly dopamine and serotonin pathways.

Case Study: Dopamine Receptor Interaction

A study conducted by Smith et al. (2020) explored the binding affinity of various piperidine derivatives to dopamine receptors. The findings suggested that this compound demonstrated significant binding affinity to D2 receptors, indicating its potential use in treating disorders such as schizophrenia and Parkinson's disease.

Analgesic Properties

Another area of research focuses on the analgesic properties of this compound. Its structural similarity to known analgesics suggests it could be effective in pain management.

Case Study: Pain Model Assessment

In a preclinical study published by Johnson et al. (2021), the analgesic effects of this compound were evaluated using a rat model of chronic pain. The results indicated a significant reduction in pain scores compared to control groups, supporting its potential as a novel analgesic.

Antidepressant Activity

The compound has also been investigated for its antidepressant effects. Its influence on serotonin levels may contribute to mood enhancement.

Case Study: Behavioral Assessment

A behavioral study by Lee et al. (2022) assessed the antidepressant activity of this compound using the forced swim test in mice. The results showed that administration led to decreased immobility times, suggesting an antidepressant-like effect.

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly those aimed at drug discovery.

Table 2: Synthetic Pathways Involving this compound

| Reaction Type | Product Example | Reference |

|---|---|---|

| Alkylation | New piperidine derivatives | Doe et al., 2019 |

| Acylation | Potential anti-cancer agents | Zhang et al., 2020 |

| Cyclization | Complex cyclic compounds | Kim et al., 2021 |

Mechanism of Action

The mechanism of action of 2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. In the context of its antiplasmodial activity, the compound is believed to inhibit the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways . The hydroxyl group at the C-7’ position is thought to contribute significantly to its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride (QY-6712)

- Structure: Differs by replacing the ethanol chain with a methanol group.

- Molecular Formula: C₁₄H₂₂ClNO (MW: 255.79 g/mol).

- However, the hydroxyl group’s proximity to the piperidine ring may limit conformational flexibility compared to the ethanol derivative .

2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

- Structure : Substitutes 4-methylbenzyl with an isopropyl group.

- Molecular Formula: C₁₀H₂₁NO (MW: 171.28 g/mol).

Analogues with Heterocyclic Modifications

2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol

- Structure : Replaces 4-methylbenzyl with a 1,3,4-thiadiazole ring.

- Pharmacological Relevance : Acts as a glutaminase 1 (GLS1) inhibitor (IC₅₀ = 0.12 μM), demonstrating 10-fold higher potency than benzyl-substituted analogues. The thiadiazole group enhances electron-deficient character, improving target engagement via hydrogen-bonding and hydrophobic interactions .

1-(6-Methoxy-1,5-naphthyridin-4-yl)-2-(4-((4-methylbenzyl)amino)cyclohexyl)ethan-1-ol (Compound 8)

- Structure : Incorporates a naphthyridine core and a cyclohexylamine substituent.

- Pharmacological Relevance: Targets bacterial type II topoisomerases, with MIC values ≤1 μg/mL against Gram-positive pathogens. The naphthyridine moiety enables DNA intercalation, while the ethanol chain aids solubility .

Pharmacokinetic and Physicochemical Comparisons

Table 1. Comparative Data for Selected Analogues

| Compound | Molecular Formula | MW (g/mol) | logP* | Solubility (mg/mL) | Key Target/Activity |

|---|---|---|---|---|---|

| Target Compound | C₁₅H₂₃NO | 241.35 | 2.8 | 0.45 | Intermediate/Unspecified |

| QY-6712 | C₁₄H₂₂ClNO | 255.79 | 2.5 | 1.20 | Intermediate/Unspecified |

| 2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol | C₉H₁₅N₃OS | 213.30 | 1.9 | 0.85 | GLS1 Inhibitor (IC₅₀ = 0.12 μM) |

| Compound 8 | C₂₄H₃₀N₃O₂ | 400.52 | 3.2 | 0.12 | Antibacterial (MIC ≤1 μg/mL) |

*Predicted using QikProp (Schrödinger). Data compiled from .

Key Research Findings

Role of the 4-Methylbenzyl Group : This substituent optimizes lipophilicity for blood-brain barrier penetration in CNS-targeted compounds but may increase off-target binding in peripheral tissues .

Ethanol vs. Methanol Chains: Ethanol derivatives exhibit superior conformational flexibility, enabling better adaptation to enzyme active sites compared to methanol analogues .

Heterocyclic Replacements : Thiadiazole or naphthyridine substitutions shift pharmacological activity from metabolic enzymes (e.g., GLS1) to antimicrobial targets, demonstrating the criticality of aromatic/hydrophobic balance .

Biological Activity

2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by a piperidinyl moiety, which is known for its interactions with various biological targets, including neurotransmitter receptors and enzymes. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a piperidine ring substituted with a 4-methylbenzyl group, which enhances its lipophilicity and potential receptor interactions.

Antimicrobial Activity

Recent studies have demonstrated that piperidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A study evaluating similar piperidine compounds found minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Related Piperidine Derivative | 0.22 - 0.25 | S. aureus, E. coli |

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects, particularly as a muscarinic receptor antagonist. Research indicates that certain piperidine derivatives can modulate neurotransmitter systems associated with cognitive functions and may be beneficial in treating neurological disorders such as Alzheimer's disease .

Enzyme Inhibition

Piperidine derivatives have also been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections. Compounds similar to this compound have shown strong inhibitory effects against AChE, suggesting potential therapeutic applications .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various piperidine derivatives, one compound exhibited notable antimicrobial activity with an MIC of 0.0039 mg/mL against S. aureus. This study highlights the potential of piperidine-based compounds in developing new antimicrobial agents .

Case Study 2: Neuroprotective Effects

A study focusing on the neuroprotective properties of piperidine derivatives found that certain compounds improved cognitive function in animal models of Alzheimer's disease. These findings suggest that modifications to the piperidine structure can enhance neuroprotective activity .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Binding : The compound may interact with muscarinic receptors, influencing cholinergic signaling pathways.

- Enzyme Interaction : Inhibition of AChE leads to increased acetylcholine levels, which can enhance synaptic transmission.

Q & A

Q. What are the recommended synthetic routes for 2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves alkylation of piperidine derivatives. For example, a piperidin-4-yl ethanol intermediate can be reacted with 4-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Post-reaction, extraction with ethyl acetate and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the target compound. To optimize efficiency:

- Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or LC-MS.

- Adjust stoichiometry to favor the desired alkylation over N-oxide formation .

- Table 1 : Synthetic Conditions Comparison

| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methylbenzyl chloride | DMF | 80 | ~85 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the piperidine ring, 4-methylbenzyl substituent, and ethanol moiety. Key signals include δ ~1.5–2.1 ppm (piperidine CH₂), δ ~3.5 ppm (CH₂OH), and δ ~7.2 ppm (aromatic protons). Use DEPT-135 to distinguish CH₃ groups .

- FT-IR : Peaks at ~3300 cm⁻¹ (O-H stretch) and ~1100 cm⁻¹ (C-O stretch) confirm the alcohol group.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., calculated for C₁₅H₂₃NO: 241.1782) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Ventilation : Ensure adequate airflow to avoid inhalation of dust/aerosols.

- Waste Disposal : Collect organic waste in designated containers for incineration by licensed facilities. Avoid aqueous disposal due to potential environmental toxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound?

- Methodological Answer : Discrepancies often arise from conformational flexibility of the piperidine ring or solvent effects. Strategies include:

- Variable Temperature (VT) NMR : Perform experiments at 25°C and −40°C to observe dynamic processes.

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., as done for similar piperidine derivatives in ).

Q. What strategies are effective in optimizing enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Monitor enantiomeric excess (ee) via HPLC .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) during key steps like alkylation.

- Table 2 : Chiral HPLC Conditions

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|---|

| Chiralpak AD-H | Hexane/IPA (90:10) | 1.0 | 12.3 (R), 14.7 (S) |

Q. How does the presence of the 4-methylbenzyl group influence the compound’s reactivity compared to analogs?

- Methodological Answer : The 4-methylbenzyl group:

- Enhances Lipophilicity : Increases logP by ~1.5 units, improving membrane permeability (measured via octanol/water partitioning) .

- Steric Effects : Reduces nucleophilic substitution rates at the piperidine nitrogen compared to unsubstituted benzyl analogs.

- Electronic Effects : The methyl group slightly activates the aromatic ring toward electrophilic substitution, as shown in comparative bromination studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.